4-nitrophenyl 2-chlorobenzoate

Descripción general

Descripción

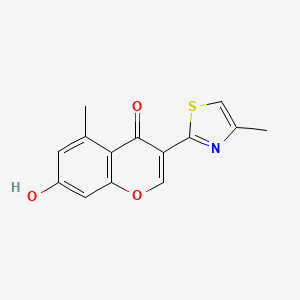

4-Nitrophenyl 2-chlorobenzoate is a chemical compound with the molecular formula C13H8ClNO4 . It has an average mass of 277.660 Da and a monoisotopic mass of 277.014191 Da .

Molecular Structure Analysis

The aromatic rings in this compound enclose a dihedral angle of 39.53 (3)° . The nitro group is almost coplanar with the ring to which it is attached [dihedral angle = 4.31 (1)°] . In the crystal, molecules are connected by C—H…O hydrogen bonds into chains running along .Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H8ClNO4 . It has an average mass of 277.660 Da and a monoisotopic mass of 277.014191 Da .Aplicaciones Científicas De Investigación

Kinetics and Mechanism Studies : A kinetic study on 4-nitrophenyl benzoate (1c) and O-4-nitrophenyl X-substituted thionobenzoates (2a-e) with pyridines demonstrated the influence of the electrophilic center and substituents on reaction mechanisms. This research provides insight into the reactivity of these compounds and their potential use in various chemical processes (Um et al., 2006).

Solubility and Partition Coefficients : The solubility of 4-nitrobenzoic acid, among other compounds, in 2-methoxyethanol was studied to derive Abraham model correlations. This research is relevant for understanding the physicochemical properties of these substances in different solvents, which is crucial for their application in various scientific fields (Hart et al., 2015).

Mesomorphic Properties : The study of 4-alkoxyphenyl 4′cyano or nitrobenzoyloxy 2″ or 3″-chlorobenzoates revealed various mesophases and provided insights into the relationships between molecular structure and polymorphism. This research has implications for the development of new materials with specific mesomorphic properties (Destrade et al., 1984).

Catalysis in Hydrolysis Reactions : The synthesis of 4-alkyl-2-iodosobenzoic acids and their effectiveness as catalysts in the hydrolysis of 4-nitrophenyl diphenyl phosphate was investigated. This research is relevant for understanding the potential use of these compounds in catalysis, particularly in hydrolysis reactions (Panetta et al., 1990).

- AOPs) like UV, H2O2, Fenton, and UV/TiO2 sheds light on the potential of these methods for the efficient breakdown of this compound. This research is crucial for environmental applications, particularly in the treatment of wastewater containing such pollutants (Saritha et al., 2007).

Biodegradation and Bioremediation : A study on the microbial degradation of chlorobenzoates, including 4-chloro,2-nitrobenzoate, by an isolated bacterial culture contributes to our understanding of bioremediation processes. This research has implications for the development of bioremediation technologies for sites contaminated with chlorinated aromatic compounds (Raji et al., 2007).

Photoreagents for Protein Crosslinking : The potential of 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling was explored, which is significant for biological and biochemical research applications (Jelenc et al., 1978).

Corrosion Inhibition : The study of yttrium 3-(4-nitrophenyl)-2-propenoate as an inhibitor against copper alloy corrosion in saline solutions highlights its potential application in corrosion prevention, which is vital in various industrial contexts (Nam et al., 2016).

Electrochemical Studies : Electrochemical research on 4-(nitrophenyl) substituted 1,4-dihydropyridines in aprotic medium, generating the nitro radical anion, is critical for understanding the electrochemical properties of these compounds, relevant in various fields including materials science and pharmacology (Squella et al., 1997).

Direcciones Futuras

The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-nitrophenol . This suggests that 4-nitrophenyl 2-chlorobenzoate and related compounds could potentially be used in similar applications in the future.

Propiedades

IUPAC Name |

(4-nitrophenyl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQCUKYZFNQYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3860192.png)

![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide](/img/structure/B3860200.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3860201.png)

![5-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3860216.png)

![4-(dimethylamino)benzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3860220.png)

![2-[3-(sec-butylamino)-1-phenylpropyl]phenol hydrochloride](/img/structure/B3860224.png)

![N-[4-(dimethylamino)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3860229.png)

![3-cyclopropyl-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B3860234.png)

![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B3860242.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3860243.png)